molecular formula C5H14Br2N2O B1645811 3,3-Oxetanedimethanamine dihydrobromide

3,3-Oxetanedimethanamine dihydrobromide

Cat. No.: B1645811
M. Wt: 277.99 g/mol
InChI Key: DHCVKPZYUOAYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Oxetanedimethanamine dihydrobromide is a brominated salt derivative of the primary amine 3,3-oxetanedimethanamine (CAS 23500-57-4), which features an oxetane ring substituted with two methylamine groups. The dihydrobromide form enhances stability and solubility for applications in pharmaceutical synthesis and materials science.

Key Properties (Calculated):

  • Molecular Formula: C₅H₁₂N₂O · 2HBr
  • Molecular Weight: ~277.98 g/mol (base: 116.16 g/mol + 2×80.91 g/mol for HBr)
  • Physical State: Likely solid (analogous to dihydrochloride salt, which is a solid ).

Properties

Molecular Formula

C5H14Br2N2O

Molecular Weight

277.99 g/mol

IUPAC Name

[3-(aminomethyl)oxetan-3-yl]methanamine;dihydrobromide

InChI

InChI=1S/C5H12N2O.2BrH/c6-1-5(2-7)3-8-4-5;;/h1-4,6-7H2;2*1H

InChI Key

DHCVKPZYUOAYDK-UHFFFAOYSA-N

SMILES

C1C(CO1)(CN)CN.Br.Br

Canonical SMILES

C1C(CO1)(CN)CN.Br.Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 3,3-oxetanedimethanamine dihydrobromide with its dihydrochloride analog, other oxetane-based amines, and a structurally distinct dihydrobromide salt.

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Applications Hazard/Safety
This compound C₅H₁₂N₂O · 2HBr 277.98 (calc.) Solid (inferred) Pharmaceutical intermediates Likely GHS07 (similar to analogs)
3,3-Oxetanedimethanamine dihydrochloride C₅H₁₂N₂O · 2HCl 189.08 Solid Organic synthesis, drug discovery H302 (harmful if swallowed)
3-Oxetanamine hydrochloride C₃H₇NO · HCl 109.55 Solid Ligand in catalysis, polymer chemistry Data not provided
2-[(2-Aminoethyl)sulfanyl]-1H-benzodiazole dihydrobromide C₉H₁₀N₃S · 2HBr 354.99 Solid Biochemical research No specific hazards listed
3,3-Oxetanedimethanamine (base) C₅H₁₂N₂O 116.16 Liquid Precursor for salt synthesis Likely flammable (liquid state)

Key Observations:

Salt Effects: The dihydrobromide has a higher molecular weight than the dihydrochloride (277.98 vs. 189.08 g/mol), which may influence solubility and crystallization behavior.

Oxetane Derivatives: Smaller oxetane amines (e.g., 3-oxetanamine hydrochloride) exhibit lower molecular weights and distinct applications in catalysis, whereas 3,3-oxetanedimethanamine salts are prioritized for drug discovery due to their bifunctional amine groups .

Safety Profile: The dihydrochloride is classified with H302 (oral toxicity), suggesting similar hazards for the dihydrobromide. However, bromide salts may pose additional environmental risks due to bromine’s persistence .

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